molecular formula C24H40ClNO B13760902 N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine CAS No. 6288-44-4

N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine

Cat. No.: B13760902
CAS No.: 6288-44-4
M. Wt: 394.0 g/mol
InChI Key: CBFANXZBYHRDSV-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group attached to an octadecylidene chain, with a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine typically involves the reaction of 4-chlorobenzaldehyde with octadecanal in the presence of hydroxylamine hydrochloride. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and requires careful temperature regulation to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of substituted chlorophenyl derivatives.

Scientific Research Applications

N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, influencing cellular processes and signaling pathways. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenylhydroxylamine: A simpler analog with similar functional groups but a shorter carbon chain.

    N-(4-chlorophenyl)hydroxylamine: Another related compound with a different substitution pattern on the phenyl ring.

Uniqueness

N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine stands out due to its long octadecylidene chain, which imparts unique physicochemical properties. This structural feature may enhance its solubility, stability, and interaction with biological membranes, making it a valuable compound for various applications.

Properties

CAS No.

6288-44-4

Molecular Formula

C24H40ClNO

Molecular Weight

394.0 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine

InChI

InChI=1S/C24H40ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26-27)22-18-20-23(25)21-19-22/h18-21,27H,2-17H2,1H3

InChI Key

CBFANXZBYHRDSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=NO)C1=CC=C(C=C1)Cl

Origin of Product

United States

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